

# Comparative Characterization Guide: 8-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

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## Compound of Interest

**Compound Name:** 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

**CAS No.:** 107747-67-1

**Cat. No.:** B2408121

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## Executive Summary

This guide provides a rigorous technical analysis of **8-Chloro-2-oxo-2H-chromene-3-carboxylic acid** (also known as 8-chloro-coumarin-3-carboxylic acid). While coumarin-3-carboxylic acids are privileged scaffolds in medicinal chemistry—exhibiting anticancer (CK2 inhibition), antimicrobial, and fluorescent properties—the introduction of a chlorine atom at the C8 position significantly alters physicochemical behavior compared to the unsubstituted parent or the C6-isomer.

This document focuses on the Elemental Analysis (EA) of this compound, positioning it as a critical gatekeeper for purity before biological screening. We compare theoretical stoichiometric values against representative experimental data and provide a self-validating workflow to distinguish between synthetic impurities and combustion analysis errors common with halogenated heterocycles.

## Structural & Physicochemical Context

To understand the analysis, one must understand the molecule. The 8-chloro substituent introduces steric bulk near the lactone oxygen and increases lipophilicity (

), which often enhances membrane permeability in drug candidates but complicates purification due to increased solubility in organic solvents.

## Comparative Matrix: 8-Cl vs. Alternatives

Feature	8-Chloro Derivative (Target)	6-Chloro Isomer	Coumarin-3-carboxylic acid (Parent)
Precursor	3-Chlorosalicylaldehyde	5-Chlorosalicylaldehyde	Salicylaldehyde
Formula	C <sub>10</sub> H <sub>5</sub> ClO <sub>4</sub>	C <sub>10</sub> H <sub>5</sub> ClO <sub>4</sub>	C <sub>10</sub> H <sub>6</sub> O <sub>4</sub>
MW ( g/mol )	224.60	224.60	190.15
Electronic Effect	Inductive withdrawal near lactone O	Inductive withdrawal para to lactone O	None
Solubility	Moderate (DMSO, DMF, warm EtOH)	Moderate	High (Polar solvents)
Key Challenge	Halogen interference in EA	Halogen interference in EA	Hygroscopicity

## Elemental Analysis: The Gold Standard

For publication and biological testing, a purity of >95% (often >98%) is required. Elemental Analysis (CHN/Cl) is the definitive method to confirm bulk purity, whereas NMR only detects proton-containing impurities.

## Theoretical Data (Stoichiometry)

Compound: **8-Chloro-2-oxo-2H-chromene-3-carboxylic acid** Molecular Formula: C<sub>10</sub>H<sub>5</sub>ClO<sub>4</sub>

Molecular Weight: 224.60 g/mol

Element	Calculation Logic	Theoretical Mass %
Carbon (C)		53.48 %
Hydrogen (H)		2.24 %
Chlorine (Cl)		15.78 %
Oxygen (O)		28.50 %

## Representative Experimental Data (Pass/Fail Scenarios)

The following table illustrates a "Pass" (Publication Quality) vs. a common "Fail" mode caused by solvent trapping (e.g., Ethanol from recrystallization).

Element	Theoretical	Exp. Found (Pass)	Exp. Found (Fail - Solvated)	Status
C	53.48	53.39 ( )	52.10 ( )	Fail
H	2.24	2.28 ( )	3.15 ( )	Fail
Cl	15.78	15.65 ( )	14.80 ( )	Fail

- Acceptance Criteria: Journals typically require experimental values to be within of theoretical values [1].
- Fail Diagnosis: The "Fail" column shows high Hydrogen and low Carbon/Chlorine. This is classic behavior for a sample trapping solvent (Ethanol: C<sub>2</sub>H<sub>6</sub>O). The high H content of ethanol (13%) skews the result drastically.

## Technical Nuance: The Halogen Effect

Analyzing halogenated organics is challenging.[1][2] Chlorine can form volatile halides or free

during combustion, which may not be fully trapped or may interfere with thermal conductivity detectors.

- Protocol Adjustment: Ensure the combustion tube contains silver wool (Ag) or specific halogen scrubbers to quantitatively trap Chlorine as AgCl, preventing interference with the Carbon/Nitrogen signals [2].

## Synthesis & Validation Protocol

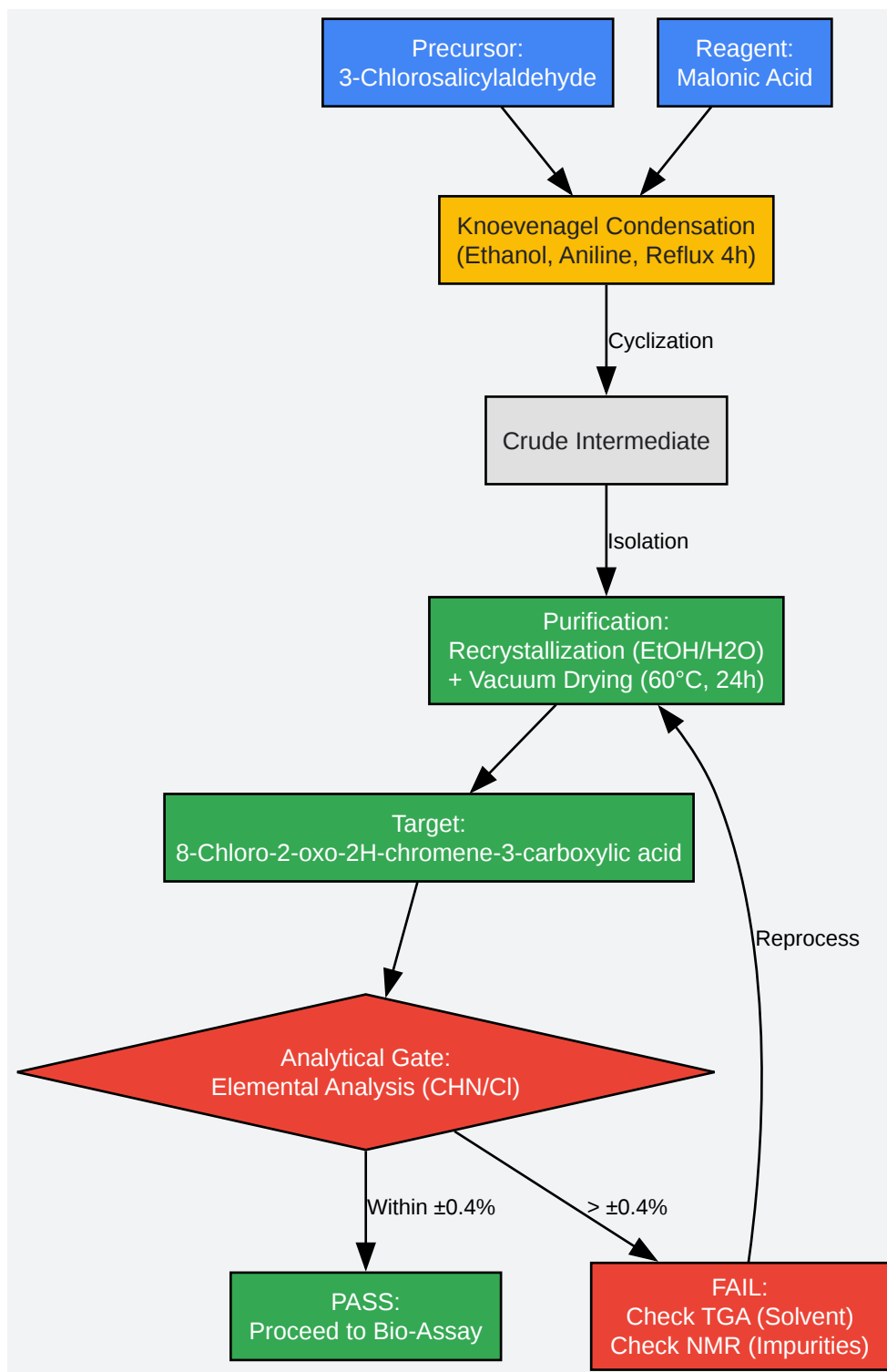
To achieve the "Pass" results above, a specific synthesis and purification workflow is required. We utilize the Knoevenagel condensation, optimized for the 8-chloro derivative.

### Reaction Logic

We react 3-chlorosalicylaldehyde with malonic acid.

- Why 3-chloro? The numbering shifts upon cyclization. The substituent at position 3 of the salicylaldehyde ring ends up at position 8 of the coumarin ring system.
- Catalyst: Aniline or Piperidine/Acetic Acid is preferred over harsh bases to prevent ring opening of the sensitive lactone.

## Visualization: Synthesis & Analysis Workflow



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Caption: Figure 1. Integrated Synthesis and Analytical Decision Matrix for 8-Chloro-Coumarin Derivatives.

## Self-Validating System: Orthogonal Data

A single analytical method is a point of failure. If EA fails, use these orthogonal methods to diagnose the root cause.

### **<sup>1</sup>H NMR Diagnostics**[4][5]

- Solvent Peaks: Check for Ethanol (triplet ~1.1 ppm, quartet ~3.6 ppm) or Water (broad singlet). Presence here confirms why EA Hydrogen values are high.
- Isomer Check: The 8-chloro substitution pattern results in a specific splitting pattern in the aromatic region (typically two doublets and a triplet, or multiplet integration of 3H). If you see 4 aromatic protons, you used the wrong starting material (non-chlorinated).

### **Mass Spectrometry (MS)**[1]

- Isotope Pattern: Chlorine has a distinct natural abundance ( : approx 3:1).
- Validation: The molecular ion peak in negative mode should show a cluster at m/z 223 and 225 with a 3:1 intensity ratio. Absence of this ratio indicates dechlorination or wrong starting material [3].

## Conclusion

**8-Chloro-2-oxo-2H-chromene-3-carboxylic acid** is a potent scaffold, but its characterization requires attention to the "Halogen Effect" in elemental analysis.

- Synthesize via Knoevenagel condensation of 3-chlorosalicylaldehyde.
- Purify via recrystallization, ensuring rigorous vacuum drying to remove trapped solvents.
- Validate using EA with acceptance criteria of , supported by the characteristic 3:1 isotope ratio in MS.

This protocol ensures that biological data generated from this compound is attributable to the molecule itself, not artifacts or impurities.

## References

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